molecular formula C22H24ClNO2 B2639955 2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride CAS No. 321521-67-9

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride

Cat. No.: B2639955
CAS No.: 321521-67-9
M. Wt: 369.89
InChI Key: GDZXUIMWDFQDGK-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride is an organic compound with the molecular formula C22H24ClNO2 It is a hydrochloride salt form of a diphenylethanol derivative, which features a methoxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride typically involves the reaction of 2-methoxybenzylamine with diphenylacetaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride
  • 2-{[(2-Methylphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride

Uniqueness

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-1,1-diphenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2.ClH/c1-25-21-15-9-8-10-18(21)16-23-17-22(24,19-11-4-2-5-12-19)20-13-6-3-7-14-20;/h2-15,23-24H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTJSKSAZBWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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